molecular formula C27H45NO2 B031792 Hupehenine CAS No. 98243-57-3

Hupehenine

Cat. No. B031792
CAS RN: 98243-57-3
M. Wt: 415.7 g/mol
InChI Key: NEMWYOKGHGSVSC-MSSYMPDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hupehenine is a steroidal alkaloid extracted from the bulbs of Fritillaria Hupehensis . It has the potential for inhibiting acetylcholine, antagonism for muscarinic receptors, and cholinesterase inhibition .


Synthesis Analysis

Hupehenine is naturally produced in the bulbs of Fritillaria Hupehensis . The accumulation of steroidal alkaloid metabolites mainly occurs prior to the withering stage . The genes HMGR1, DXR, CAS1, CYP 90A1, and DET2 may play a positive role in Hupehenine biosynthesis .


Molecular Structure Analysis

The molecular formula of Hupehenine is C27H45NO2 . Its molecular weight is 415.65 .


Chemical Reactions Analysis

The accumulation of steroidal alkaloid metabolites, including Hupehenine, mainly occurs prior to the withering stage . The genes HMGR1, DXR, CAS1, CYP 90A1, and DET2 may play a positive role in Hupehenine biosynthesis .


Physical And Chemical Properties Analysis

Hupehenine has a molecular weight of 415.65 . Its molecular formula is C27H45NO2 . It is stable for 3 years at -20°C in powder form and for 1 year at -80°C in solvent .

Scientific Research Applications

Pharmacokinetics and Tissue Distribution

Hupehenine has been studied for its pharmacokinetic properties and tissue distribution patterns. Research indicates that it exhibits significant gender differences in pharmacokinetics when tested in rats, with absolute oral bioavailability being higher in male rats . This suggests potential for Hupehenine in developing gender-specific therapeutic strategies.

Antitussive and Expectorant Effects

Traditionally used in Chinese medicine, Hupehenine has shown potent antitussive and expectorant effects . This positions it as a candidate for the development of new cough remedies and treatments for respiratory conditions.

Steroidal Alkaloid Production Enhancement

Agricultural research has explored the use of Hupehenine in intercropping systems to increase the yield of steroidal alkaloids in plants . This application is crucial for enhancing the production of medicinal compounds in agriculture.

Metabolomic Analyses

Hupehenine’s role in metabolomics is significant, especially in understanding the molecular regulatory mechanisms in plants . This can lead to advancements in plant breeding and cultivation practices for medicinal purposes.

Herbal Medicine Harvest Optimization

Studies have suggested that Hupehenine content in plants can indicate the appropriate harvest period for medicinal herbs . This application is vital for ensuring the quality and efficacy of herbal medicines.

Gender-Specific Drug Development

The distinct pharmacokinetic profile of Hupehenine in different genders points towards its potential in creating gender-specific medications . This could revolutionize personalized medicine by tailoring treatments based on biological sex.

Tissue Penetrability and Affinity

Research has shown that Hupehenine has good tissue penetrability and high tissue affinity in most studied tissues, except the brain . This property is essential for developing drugs that require targeted delivery to specific organs or tissues.

Metabolic Pathway Elucidation

Hupehenine has been used to study metabolic pathways in plants, providing insights into the biosynthesis of steroidal alkaloids . This knowledge can be applied to enhance the production of these compounds for pharmaceutical use.

Mechanism of Action

Hupehenine is a bioactive steroidal alkaloid found in Fritillaria hupehensis, a medicinal perennial herb known for its antitussive and expectorant effects . This article will delve into the various aspects of Hupehenine’s mechanism of action.

Target of Action

It is known that hupehenine is one of the main phytochemicals in fritillaria plants .

Mode of Action

It is known to be a bioactive steroidal alkaloid . Steroidal alkaloids often interact with cell membranes and can influence various cellular processes.

Biochemical Pathways

Transcriptomic and metabolomic analyses of fritillaria hupehensis have shown that intercropping significantly increased the levels of several steroidal alkaloids, including hupehenine . This suggests that environmental factors can influence the biosynthesis of Hupehenine and other steroidal alkaloids.

Result of Action

It is known that hupehenine is a bioactive compound with antitussive and expectorant effects . This suggests that it may influence cellular processes related to cough suppression and mucus secretion.

Action Environment

Environmental factors can influence the action of Hupehenine. For instance, intercropping has been shown to significantly increase the levels of Hupehenine in Fritillaria hupehensis . This suggests that the plant’s growth environment can influence the biosynthesis of Hupehenine and potentially its efficacy and stability.

Safety and Hazards

When handling Hupehenine, ensure adequate ventilation and use personal protective equipment such as safety goggles with side-shields, protective gloves, and suitable respirators . An accessible safety shower and eye wash station should be provided .

properties

IUPAC Name

(1R,2S,6S,9S,10R,11R,14S,15S,17R,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-26,29-30H,4-14H2,1-3H3/t15-,16+,17-,18-,19+,20+,21-,22+,23-,24+,25-,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMWYOKGHGSVSC-MSSYMPDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@H]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hupehenine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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